molecular formula C14H11FN2O3S B5097925 1-(4-Fluoro-2-methoxy-benzenesulfonyl)-1H-benzoimidazole

1-(4-Fluoro-2-methoxy-benzenesulfonyl)-1H-benzoimidazole

Cat. No.: B5097925
M. Wt: 306.31 g/mol
InChI Key: BMKLHVCLNMJOSI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxy-benzenesulfonyl)-1H-benzoimidazole is a chemical compound that features a benzoimidazole core substituted with a 4-fluoro-2-methoxy-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methoxy-benzenesulfonyl)-1H-benzoimidazole typically involves the reaction of 4-fluoro-2-methoxy-benzenesulfonyl chloride with 1H-benzoimidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxy-benzenesulfonyl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoimidazole derivatives.

Scientific Research Applications

1-(4-Fluoro-2-methoxy-benzenesulfonyl)-1H-benzoimidazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxy-benzenesulfonyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfonyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-2-methoxy-benzenesulfonyl)-piperazine
  • 4-Fluoro-2-methoxy-benzenesulfonyl fluoride
  • Benzenesulfonyl chloride, 4-fluoro-2-methoxy-

Uniqueness

1-(4-Fluoro-2-methoxy-benzenesulfonyl)-1H-benzoimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c1-20-13-8-10(15)6-7-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLHVCLNMJOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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